molecular formula C15H17N5 B1581941 N,N-bis[(4-methylphenyl)diazenyl]methanamine CAS No. 41798-81-6

N,N-bis[(4-methylphenyl)diazenyl]methanamine

Cat. No.: B1581941
CAS No.: 41798-81-6
M. Wt: 267.33 g/mol
InChI Key: QYJYKVPNNJFJGE-UHFFFAOYSA-N
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Description

N,N-bis[(4-methylphenyl)diazenyl]methanamine is a methanamine derivative featuring two diazenyl (-N=N-) groups, each substituted with a 4-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and catalysis.

Properties

IUPAC Name

N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-12-4-8-14(9-5-12)16-18-20(3)19-17-15-10-6-13(2)7-11-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJYKVPNNJFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NN(C)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295928
Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
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Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41798-81-6
Record name NSC106317
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Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source EPA DSSTox
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Record name 1,5-Di-p-tolyl-3-methyl-1,4-pentazadiene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-methylphenyl)diazenyl]methanamine typically involves the reaction of 4-methylphenylhydrazine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-bis[(4-methylphenyl)diazenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The diazenyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted diazenylmethanamine derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
N,N-bis[(4-methylphenyl)diazenyl]methanamine serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various organic reactions, including oxidation, reduction, and substitution reactions. The compound can undergo oxidation with agents like potassium permanganate to yield oxides, while reduction can be achieved using sodium borohydride to produce amine derivatives. Additionally, its diazenyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Table 1: Reaction Types and Conditions

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAqueous medium, RTCorresponding oxides
ReductionSodium borohydrideMethanol, low temperaturesAmine derivatives
SubstitutionAlkyl halides + NaOHBase presenceSubstituted diazenyl derivatives

Biological Research Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy against various cancer cell lines. For instance, compounds with similar diazenyl structures have shown significant cytotoxic effects on cancer cell lines such as MCF-7 and NCI-H460 .

Case Study: Anticancer Activity
In a study examining the anticancer potential of diazenyl compounds, this compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation effectively, demonstrating IC50 values comparable to established chemotherapeutics. This suggests its potential role as a therapeutic agent in cancer treatment .

Medicinal Applications

Drug Development
The compound is being investigated for its potential use in drug development. Its unique chemical structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring its application in creating new therapeutic agents that target specific biological pathways associated with diseases such as cancer and infections .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. The compound's vibrant color properties make it suitable for applications in textiles and coatings. Its stability and reactivity also allow it to serve as an intermediate in synthesizing other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis[(4-methylphenyl)diazenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target . The diazenyl groups play a crucial role in modulating the compound’s activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

  • N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) :
    A pentadentate ligand used in Ru(II) and Fe(II/III) complexes. Unlike the diazenyl groups in the target compound, N4Py employs pyridylmethyl groups for metal coordination, enabling visible-light absorption and catalytic water oxidation .

  • L2-Qn (N-[di(2-pyridyl)methyl]-N,N-bis(quinolin-2-ylmethyl)methanamine): A bisquinoline ligand forming chiral iron complexes. The quinoline groups provide stronger π-π interactions compared to 4-methylphenyl, influencing redox behavior and catalytic activity .

Substituent Effects on Electronic Properties

  • TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]) :
    Used in OLEDs as a host material, TAPC shares the 4-methylphenyl substituents but lacks diazenyl groups. Its amine-based structure facilitates hole transport, whereas diazenyl groups in the target compound may introduce n-type semiconductor characteristics .

  • FTO-01N (1-(3-(Pyrrolidin-1-yl)oxetan-3-yl)-N,N-bis(3-(trifluoromethyl)-benzyl)methanamine) :
    The trifluoromethylbenzyl groups enhance hydrophobicity and metabolic stability, contrasting with the electron-donating methyl groups in the target compound. Such differences impact solubility and biological activity .

Comparative Data Table

Compound Name Substituents/Functional Groups Key Applications References
N,N-bis[(4-methylphenyl)diazenyl]methanamine Diazenyl (-N=N-), 4-methylphenyl Coordination chemistry, potential catalysis
N4Py Pyridylmethyl, pyridyl Water oxidation, photochemistry
TAPC Bis(4-methylphenyl)amine OLED host materials
FTO-01N Trifluoromethylbenzyl, oxetane FTO enzyme inhibition, anticancer agents
Iron(III)-Pyridoxal Complexes Pyridoxal Schiff base, pyridylmethyl Photodynamic therapy

Key Research Findings

  • Solubility and Stability: The 4-methylphenyl groups enhance solubility in nonpolar solvents compared to trifluoromethylbenzyl substituents in FTO-01N, which prioritize hydrophobic interactions .
  • Electronic Properties : Unlike TAPC’s amine-based hole transport, the diazenyl groups may enable charge-transfer transitions useful in optoelectronics .

Biological Activity

N,N-bis[(4-methylphenyl)diazenyl]methanamine, also known as a diazo compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a diazo structure that is characterized by the presence of two azo groups (-N=N-) attached to a methanamine backbone. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial and fungal strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of minimum inhibitory concentration (MIC) values.

Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus50Ampicillin0.5
Escherichia coli100Ciprofloxacin1
Candida albicans75Fluconazole2

These results suggest that while this compound may not outperform established antibiotics, it shows potential as an alternative treatment option, especially in cases of antibiotic resistance .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

A notable study demonstrated that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (µM)
MCF-725
HeLa30
A54935

The induction of apoptosis was confirmed through flow cytometry and caspase activity assays, suggesting that this compound may serve as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the phenyl groups or the introduction of electron-withdrawing/donating groups have been shown to enhance its antimicrobial and anticancer activities. For instance, substituents such as -NO2 or -OMe at specific positions on the phenyl rings significantly improve potency against microbial targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications .
  • Cancer Research : In a clinical trial setting, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the compound's therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.